2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C17H13NO4. This compound is known for its unique structure, which combines a quinoline core with a hydroxy and methoxy substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate quinoline derivative. One common method includes the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route . Other methods involve the use of nano ZnO as a catalyst under solvent-free conditions, or ionic liquids under ultrasound at room temperature .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis or photocatalytic synthesis using UV radiation. These methods are favored for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the hydroxy and methoxy substitutions.
4-Hydroxy-2-quinolones: Share the hydroxyquinoline core but differ in the position and nature of substituents
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-16-8-10(6-7-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQQULBSEAGHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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